Cas no 2013781-57-0 (1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine)

1-(2,6-Difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated aromatic amine with a unique structural motif, combining a difluoromethylphenyl group with a trifluoroethylamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in drug discovery. Its well-defined stereochemistry and high purity allow for precise applications in synthetic chemistry. The compound’s stability under various reaction conditions further supports its utility in the development of novel fluorinated derivatives.
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine structure
2013781-57-0 structure
Product name:1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
CAS No:2013781-57-0
MF:C9H8F5N
MW:225.158539772034
CID:5858212
PubChem ID:165687178

1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
    • 2013781-57-0
    • EN300-1973506
    • Inchi: 1S/C9H8F5N/c1-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8H,15H2,1H3
    • InChI Key: JMJPXATWUIHJQR-UHFFFAOYSA-N
    • SMILES: FC(C(C1C(=CC(C)=CC=1F)F)N)(F)F

Computed Properties

  • Exact Mass: 225.05769007g/mol
  • Monoisotopic Mass: 225.05769007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.5

1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1973506-0.25g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
0.25g
$906.0 2023-09-16
Enamine
EN300-1973506-5g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
5g
$2858.0 2023-09-16
Enamine
EN300-1973506-0.5g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
0.5g
$946.0 2023-09-16
Enamine
EN300-1973506-1.0g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
1g
$0.0 2023-06-01
Enamine
EN300-1973506-0.05g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
0.05g
$827.0 2023-09-16
Enamine
EN300-1973506-1g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
1g
$986.0 2023-09-16
Enamine
EN300-1973506-0.1g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
0.1g
$867.0 2023-09-16
Enamine
EN300-1973506-2.5g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
2.5g
$1931.0 2023-09-16
Enamine
EN300-1973506-10g
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
2013781-57-0
10g
$4236.0 2023-09-16

Additional information on 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

Comprehensive Overview of 1-(2,6-Difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 2013781-57-0)

The compound 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 2013781-57-0) is a fluorinated aromatic amine with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethylphenyl and trifluoroethylamine moieties, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its applications in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. The 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine aligns with this trend, as its fluorine atoms contribute to improved lipophilicity and binding affinity. This compound is often discussed in forums and scientific literature alongside keywords like "fluorinated building blocks", "pharmaceutical intermediates", and "CNS drug candidates", reflecting its relevance in modern medicinal chemistry.

From a synthetic perspective, the CAS No. 2013781-57-0 compound offers versatility. Its amine functionality allows for further derivatization, enabling the creation of libraries for high-throughput screening. Laboratories focusing on fragment-based drug design or structure-activity relationship (SAR) studies frequently utilize this scaffold. Additionally, its stability under various reaction conditions makes it a preferred choice for multi-step organic synthesis.

Environmental and regulatory considerations are also critical when discussing 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine. While fluorinated compounds are generally stable, researchers must adhere to green chemistry principles to minimize waste and energy consumption during synthesis. This aligns with the growing emphasis on sustainable chemical processes, a topic frequently searched in academic and industrial circles.

In summary, 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 2013781-57-0) represents a promising candidate for advancing drug discovery and material science. Its structural attributes, combined with the rising interest in fluorine chemistry, position it as a key player in the development of next-generation therapeutics and functional materials.

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